Methyl 5-methylsalicylate

概要

説明

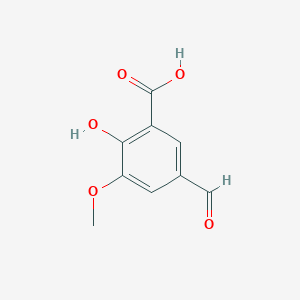

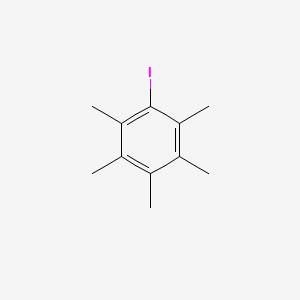

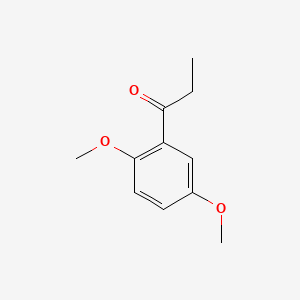

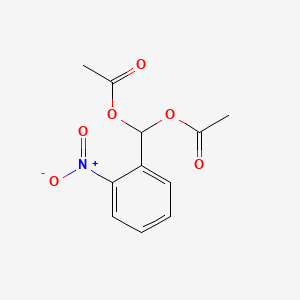

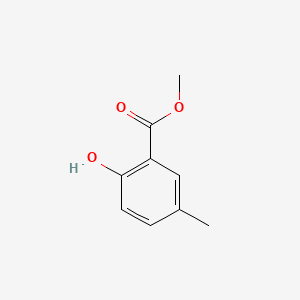

Methyl 5-methylsalicylate, also known as methyl 2-hydroxy-5-methylbenzoate, is an organic compound with the molecular formula C9H10O3. It is an ester derivative of 5-methylsalicylic acid and is characterized by its aromatic structure, which includes a hydroxyl group and a methyl ester group attached to a benzene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

科学的研究の応用

Methyl 5-methylsalicylate has a wide range of applications in scientific research:

Medicine: Its derivatives are explored for potential therapeutic applications due to their bioactive properties.

作用機序

Target of Action

Methyl 5-methylsalicylate, also known as Methyl salicylate, primarily targets the sensory nerve endings in the skin . It acts as a counter-irritant, providing symptomatic relief of acute musculoskeletal pain in muscles, joints, and tendons .

Mode of Action

Methyl salicylate works by causing irritation and reddening of the skin, which distracts the brain from the underlying muscle or joint pain . This counter-irritation is thought to alter or offset pain in the underlying muscles or joints that are served by the same nerves .

Biochemical Pathways

Methyl salicylate is believed to function by being metabolized to the plant hormone salicylic acid . Salicylates inhibit cyclooxygenase, thereby reducing the formation of prostaglandins . This results in the alleviation of pain and inflammation.

Pharmacokinetics

It is known that methyl salicylate is easily absorbed through the skin .

Result of Action

The result of this compound’s action is the relief of acute musculoskeletal pain. It is used topically as a counter-irritant for relief of acute pain associated with lumbago, sciatica, and rheumatic conditions . It also has a role in the induction of resistance, especially in response to biotic stress such as infection by pathogens .

Action Environment

Methyl salicylate is volatile, allowing its signals to spread through the air to distal parts of the same plant or even to neighboring plants . This can function as a mechanism of plant-to-plant communication, “warning” neighbors of danger .

Safety and Hazards

Methyl salicylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid ingestion and inhalation, and to not get it in eyes, on skin, or on clothing .

将来の方向性

Methyl salicylate, a related compound, is used as a topical counter-irritant for the symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons . It is also used as a fragrance, in foods, beverages, and liniments . The potential use of Methyl salicylate and Methyl salicylate-emitting plants in agriculture and forestry is being explored .

生化学分析

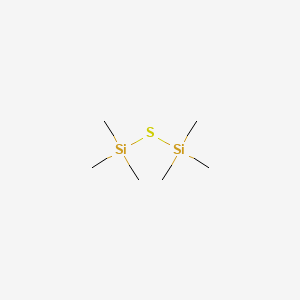

Biochemical Properties

Methyl 5-methylsalicylate plays a significant role in biochemical reactions, particularly as a ligand forming novel nonanuclear terbium (III) clusters . These clusters have been studied for their photophysical properties. Additionally, this compound is used as a reagent in the identification of pheromone components in parasitoid wasps . The compound interacts with enzymes such as esterase, which hydrolyzes it to salicylic acid and methanol . This interaction is crucial for its metabolic processing and subsequent biological effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to activate AMP-activated protein kinase (AMPK) in hepatocytes and adipocytes, leading to the phosphorylation of acetyl-CoA carboxylase isoforms and a reduction in malonyl-CoA levels . This activation of AMPK plays a role in regulating lipid metabolism. Additionally, this compound can affect the mobility of intramolecular π electrons, impacting the resonant strength of substituents and hydroxyl groups .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with sensory nerve endings, leading to counter-irritation and the alleviation of musculoskeletal pain . This compound exerts its effects by irritating sensory nerve endings, which alters or offsets pain in the underlying muscles or joints served by the same nerves. Additionally, this compound is metabolized to salicylic acid, which plays a role in plant defense mechanisms by inducing resistance to pathogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable at room temperature in closed containers under normal storage and handling conditions . Its long-term effects on cellular function have been observed in various studies. For instance, the proton transfer reaction in this compound is highly sensitive to the presence of specific substituents, leading to different fluorescence behaviors over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it is used as a topical counter-irritant for the relief of acute musculoskeletal pain . At higher doses, it can lead to toxic or adverse effects. For example, excessive application of this compound can cause skin irritation and other adverse reactions . It is important to carefully control the dosage to avoid such effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to salicylic acid via hepatic esterase enzymes . Salicylic acid can then undergo further modifications, such as methylation to form methyl salicylate, which increases membrane permeability and plays a role in plant-insect interactions and systemic acquired resistance signaling . These metabolic pathways are crucial for the compound’s biological functions and effects.

Transport and Distribution

After absorption, this compound is distributed throughout most body tissues and transcellular fluids primarily by pH-dependent passive processes . It is actively transported out of the cerebrospinal fluid across the choroid plexus by a low-capacity, saturable system. The compound readily crosses the placental barrier and is distributed to various tissues, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound and its metabolites is crucial for its activity and function. Studies have shown that methyl salicylate and its glucose conjugates are localized in different cellular compartments. For instance, salicylic acid 2-O-β-D-glucose is localized in the vacuole, while methyl salicylate 2-O-β-D-glucose is found outside the vacuole . This localization affects the compound’s activity and its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 5-methylsalicylate can be synthesized through the esterification of 5-methylsalicylic acid with methanol in the presence of an acid catalyst. This process, known as Fischer esterification, involves heating the reactants to facilitate the reaction. The general reaction is as follows:

5-methylsalicylic acid+methanolacid catalystmethyl 5-methylsalicylate+water

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product efficiently .

化学反応の分析

Types of Reactions: Methyl 5-methylsalicylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: 5-methylsalicylic acid.

Reduction: 5-methylsalicyl alcohol.

Substitution: Various substituted methyl 5-methylsalicylates depending on the substituent introduced

類似化合物との比較

Methyl 5-methylsalicylate can be compared with other similar compounds, such as:

Methyl salicylate:

5-Methylsalicylic acid: The parent compound of this compound, used in various chemical syntheses.

Menthyl salicylate: An ester of menthol and salicylic acid, used for its cooling and analgesic effects.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form specific metal complexes and its role in pheromone identification highlight its versatility and importance in scientific research .

特性

IUPAC Name |

methyl 2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYUQKRFSSSGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066822 | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22717-57-3 | |

| Record name | Methyl 5-methylsalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methylsalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-hydroxy-m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GMK8QL99V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the methyl group position in methyl-substituted salicylate ligands when it comes to energy transfer efficiency in terbium clusters?

A1: Research has shown that the position of the methyl group on methylsalicylate ligands significantly impacts the energy transfer efficiency in nonanuclear terbium clusters. Specifically, a study comparing terbium clusters with methyl 4-methylsalicylate (L1) and methyl 5-methylsalicylate (L2) as ligands found a considerable difference in their photoluminescence properties []. The terbium cluster with L1 exhibited a 13-fold higher emission quantum yield (Φ(ππ) = 31%) compared to the cluster with L2 (Φ(ππ) = 2.4%) []. This difference is attributed to the influence of the methyl group's position on the electronic structure of the methylsalicylate ligand, ultimately affecting the energy transfer process to the terbium ion.

Q2: Can this compound be used for selective extraction of specific compounds, and if so, what applications does this have?

A2: Yes, this compound has demonstrated potential in selective extraction applications. A study highlighted its use as a target analyte in developing novel polypyrrole composite solid-phase microextraction (SPME) fiber coatings []. These coatings, specifically the polypyrrole β-naphthalenesulfonic acid (PPy/β-NSA) and polypyrrole graphene (PPy/GR) composites, were designed for selectively sampling polar biological volatile organic compounds (VOCs) []. This selectivity stems from the presence of polar functional groups in this compound and its structural similarity to other polar VOCs. The study successfully applied these PPy composite SPME fiber coatings for the trace analysis of VOCs in ant and coriander samples, demonstrating their practical application in analytical chemistry [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。